1H-苯并[d]咪唑-6-甲酰胺
描述
苯并咪唑-5-甲酰胺是一种杂环有机化合物,其特征在于一个苯并咪唑环与在第五位连接的甲酰胺基团融合在一起。 该化合物因其多样的药理性质而备受关注,包括抗菌、抗癌和抗炎活性 .
科学研究应用
作用机制
苯并咪唑-5-甲酰胺的作用机制涉及它与特定分子靶标的相互作用。 它结合到 DNA 的小沟,识别特定的碱基序列并抑制 DNA 复制和转录 . 此外,它可以与各种酶和受体相互作用,调节它们的活性并导致治疗效果 .
类似化合物:
苯并咪唑: 母体化合物,缺少甲酰胺基团。
苯并咪唑-2-甲酰胺: 一个类似的化合物,在第二位具有甲酰胺基团。
苯并咪唑-5-磺酰胺: 在第五位具有磺酰胺基团的衍生物.
独特性: 苯并咪唑-5-甲酰胺因其独特的取代模式而独一无二,它赋予了独特的生物活性。 它与 DNA 和各种酶相互作用的能力使其成为药物化学中的一种多功能化合物 .
准备方法
合成路线和反应条件: 苯并咪唑-5-甲酰胺的合成通常涉及邻苯二胺与羧酸或其衍生物的缩合反应。 一种常见的方法是邻苯二胺与甲酸或三甲基正甲酸酯反应,然后环化形成苯并咪唑环 . 另一种方法是在酸催化剂存在下,邻苯二胺与芳香族或脂肪族醛反应 .
工业生产方法: 苯并咪唑-5-甲酰胺的工业生产通常采用高产、经济高效的方法。 其中一种方法包括在碱性醇溶液中使用二硫化碳来促进环化过程 . 此外,据报道,在乙腈溶液中使用氰化溴可以生成高纯度的苯并咪唑衍生物 .
化学反应分析
反应类型: 苯并咪唑-5-甲酰胺会发生各种化学反应,包括:
氧化: 该化合物可以被氧化以形成具有不同官能团的苯并咪唑衍生物。
还原: 还原反应可以将苯并咪唑-5-甲酰胺转化为相应的胺衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 经常使用诸如氢化铝锂和硼氢化钠等还原剂。
相似化合物的比较
Benzimidazole: The parent compound, which lacks the carboxamide group.
Benzimidazole 2-carboxamide: A similar compound with the carboxamide group at the second position.
Benzimidazole 5-sulfonamide: A derivative with a sulfonamide group at the fifth position.
Uniqueness: Benzimidazole 5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with DNA and various enzymes makes it a versatile compound in medicinal chemistry .
属性
IUPAC Name |
3H-benzimidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H2,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLQDVXHDNFXIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572624 | |
Record name | 1H-Benzimidazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116568-17-3 | |
Record name | 1H-Benzimidazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1H-benzimidazole-5-carboxamide derivatives influence their activity as 5-HT3 receptor antagonists?
A1: Research suggests that the potency of 1H-benzimidazole-5-carboxamide derivatives as 5-HT3 receptor antagonists is closely tied to the spatial arrangement of specific structural elements. For instance, N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide (compound 14 in the study) demonstrated significant potency, surpassing that of ondansetron. This enhanced activity is attributed to the constrained conformation of the imidazole ring and the strategic positioning of the (2-methoxyphenyl)aminocarbonyl group. This specific conformation is believed to facilitate optimal interaction with the 5-HT3 receptor. []
Q2: Can you elaborate on the mechanism through which 2-(4-(4-chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide-hydrate (CHK2iII) protects oocytes from radiation-induced death?
A2: CHK2iII acts as a potent and selective inhibitor of checkpoint kinase 2 (CHK2). [] In the context of radiation exposure, CHK2 typically initiates a DNA damage response pathway, leading to the activation of p53 and p63, ultimately triggering oocyte death. CHK2iII effectively disrupts this cascade by preventing CHK2 activation. This inhibition, in turn, blocks the downstream activation of p53 and p63, thus preventing the apoptotic signals and promoting oocyte survival even after exposure to radiation. []
Q3: What makes the malate and pidolate salts of (S)-4-(5,7-difluorochroman-4-yloxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide advantageous in drug development?
A3: The choice of salt form can significantly impact a drug's pharmaceutical properties. In the case of (S)-4-(5,7-difluorochroman-4-yloxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide, the malate and pidolate salts exhibit superior characteristics compared to the parent compound. These salts demonstrate improved moisture absorption, enhanced precipitation stability, increased water solubility, and superior stability in both liquid and solid forms. These properties are crucial for drug formulation, storage, and ultimately, efficacy. []
Q4: How does tegoprazan, a 1H-benzo[d]imidazole-6-carboxamide derivative, effectively control gastric acid secretion?
A4: Tegoprazan functions as a potassium-competitive acid blocker (P-CAB). It specifically targets and inhibits the gastric H+/K+-ATPase enzyme, the molecular pump responsible for secreting gastric acid. [] Tegoprazan's mechanism involves competing with potassium ions for binding sites on the H+/K+-ATPase, effectively hindering the enzyme's function and reducing gastric acid secretion. This targeted inhibition makes it a promising therapeutic agent for managing gastric acid-related disorders. []
Q5: Beyond its impact on gastric acid secretion, does tegoprazan influence gastric motility?
A5: Interestingly, tegoprazan demonstrates an additional effect on gastric motility. Studies show that administering tegoprazan to dogs induced a phase III contraction in the migrating motor complex of the stomach. [] This suggests that tegoprazan, besides its role in acid suppression, might also play a role in regulating gastric motility patterns. This dual action makes it a potentially valuable therapeutic option for addressing both gastric acid secretion and motility issues. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。